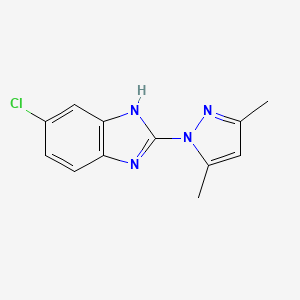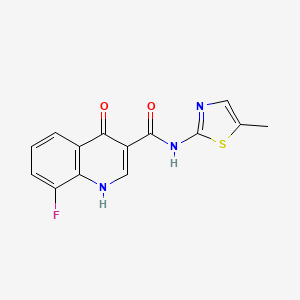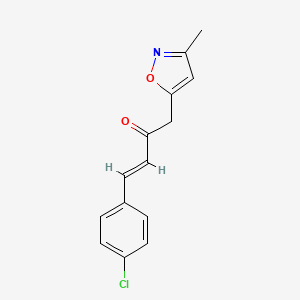
N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carbonohydrazonic diamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide typically involves the reaction of a suitable aldehyde with carbonohydrazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the aldehyde being 2,3,4,5-tetrahydroxypentanal. The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonohydrazonic diamide moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide, such as carbonyl compounds, amines, ethers, and esters .
Wissenschaftliche Forschungsanwendungen
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide include:
- 2,3,4,5-tetrahydroxypentanal
- N’'-(2,3,4-trimethoxybenzylidene)carbonohydrazonic diamide
- 2,3,4,5-tetrahydropyridine 1-oxides
Uniqueness
What sets N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide apart from these similar compounds is its specific combination of hydroxyl groups and the carbonohydrazonic diamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H14N4O4 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-[(Z)-2,3,4,5-tetrahydroxypentylideneamino]guanidine |
InChI |
InChI=1S/C6H14N4O4/c7-6(8)10-9-1-3(12)5(14)4(13)2-11/h1,3-5,11-14H,2H2,(H4,7,8,10)/b9-1- |
InChI-Schlüssel |
VZOXDEQSHCNUSR-OQYWKCLKSA-N |
Isomerische SMILES |
C(C(C(C(/C=N\N=C(N)N)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NN=C(N)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


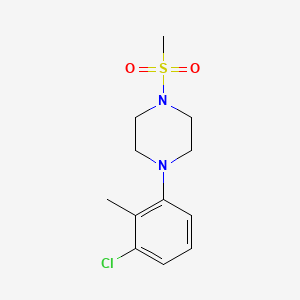
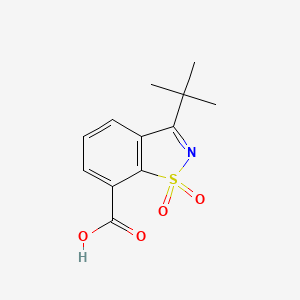

![1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B13369803.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)

![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)
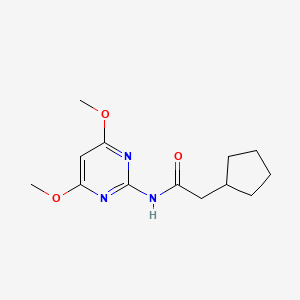
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
![3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)
